silver;trifluoromethanethiolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

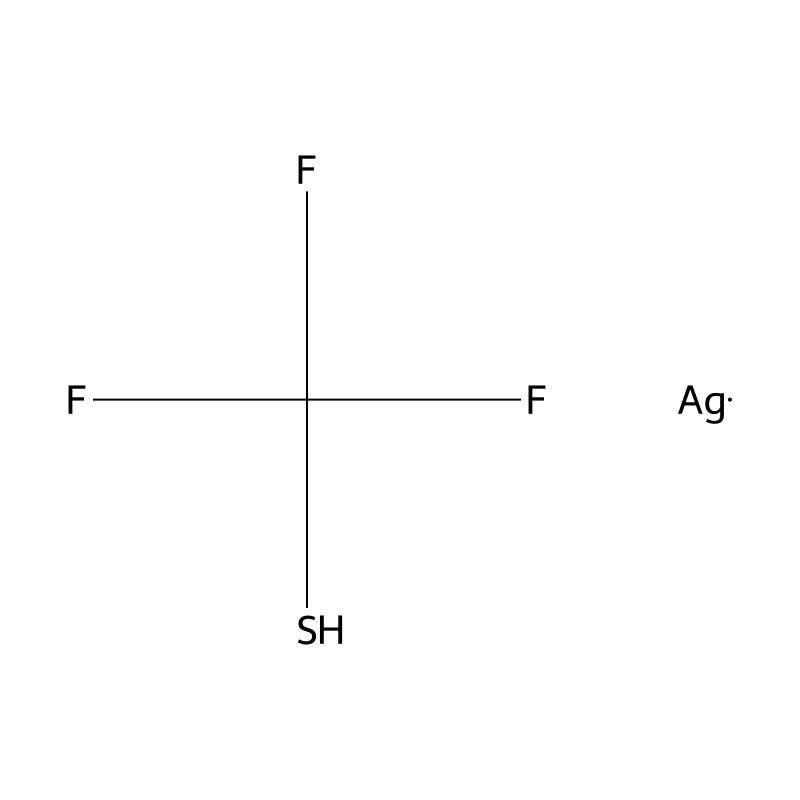

Silver(I) trifluoromethanethiolate, with the chemical formula AgSCF₃, is a coordination compound that features silver in its +1 oxidation state bonded to the trifluoromethanethiolate anion. This compound is characterized by its distinctive trifluoromethyl group, which imparts unique chemical and physical properties. Silver(I) trifluoromethanethiolate is primarily recognized for its role as a nucleophilic reagent, particularly in organic synthesis where it facilitates the formation of trifluoromethyl aryl sulfides.

Organic Synthesis Intermediate

(Trifluoromethylthio) silver(I) serves as a crucial building block for the creation of more complex molecules. Its key feature lies in the presence of the trifluoromethyl group (CF3), which is a valuable functional group in medicinal chemistry due to its unique properties like enhanced metabolic stability and lipophilicity.

Research has shown the effectiveness of (Trifluoromethylthio) silver(I) in the synthesis of:

- Trifluoromethyl Aryl Sulfides: These are organic compounds containing a sulfur atom bonded to both an aromatic ring and a trifluoromethyl group. Studies have demonstrated their potential as pharmaceutical agents [].

- Indanone Derivatives: These are cyclic ketones with various biological activities. (Trifluoromethylthio) silver(I) has been employed in their efficient synthesis [].

- Nucleophilic Substitution: It reacts with halogenated compounds, such as alkyl or aryl halides, to generate trifluoromethylated products. For example, when reacted with potassium iodide in acetonitrile, it forms nucleophilic sources capable of converting activated halogenated aromatics into trifluoromethyl aryl sulfides .

- Reactions with Halotrimethylsilanes: Silver(I) trifluoromethanethiolate can also react with halotrimethylsilanes to yield silver halide and fluorotrimethylsilane, showcasing its versatility in synthetic applications .

- Oxidative Decarboxylation: Recent studies have demonstrated its utility in oxidative decarboxylative radical trifluoromethylthiolation reactions, expanding its application in organic synthesis .

Silver(I) trifluoromethanethiolate can be synthesized through several methods:

- Reaction with Trifluoromethanethiol: A common method involves reacting silver nitrate with trifluoromethanethiol in a suitable solvent like acetonitrile. This reaction typically yields silver(I) trifluoromethanethiolate along with by-products that can be removed through filtration and recrystallization.

- Use of Halides: Another approach includes the reaction of silver(I) salts with halogenated compounds under controlled conditions to facilitate the formation of the desired thiolate .

- Direct Synthesis from Silver Oxide: Silver oxide can also be treated with trifluoromethanesulfonic acid to form silver(I) trifluoromethanethiolate directly.

Silver(I) trifluoromethanethiolate has several notable applications:

- Organic Synthesis: It is primarily used in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique properties.

- Material Science: The compound may also find applications in material science for developing new materials with specific electronic or optical properties.

- Catalysis: Its role as a catalyst in various reactions highlights its potential utility in synthetic organic chemistry.

Interaction studies involving silver(I) trifluoromethanethiolate focus on its reactivity with various substrates and its efficacy as a nucleophile. Research indicates that the choice of solvent and reaction conditions significantly influences its reactivity profile. For instance, using different cations alongside AgSCF₃ can alter the stability and reactivity of the resulting complexes .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with silver(I) trifluoromethanethiolate:

- Silver(I) Thiolates (AgSR): These compounds contain sulfur but lack the trifluoromethyl group, making them less reactive towards electrophiles compared to AgSCF₃.

- Trifluoromethyl Sulfides (RSCF₃): These compounds feature a similar functional group but do not include silver, limiting their application in catalysis where metal participation is critical.

- Copper(I) Trifluoromethanethiolate (CuSCF₃): This compound exhibits similar reactivity patterns but differs in stability and electronic properties due to the different metal center.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Silver(I) Thiolates (AgSR) | Contains sulfur; less reactive | Lacks trifluoromethyl functionality |

| Trifluoromethyl Sulfides | Similar functional group; no metal | Limited catalytic applications |

| Copper(I) Trifluoromethanethiolate | Similar reactivity; different metal | Varies in stability and electronic behavior |

Silver(I) trifluoromethanethiolate stands out due to its unique combination of a silver center and a highly electronegative trifluoromethyl group, making it particularly effective in nucleophilic substitution reactions and organic synthesis applications.